molecular formula C6H13ClFNO B14788549 (4-Fluoro-3-piperidyl)methanol;hydrochloride

(4-Fluoro-3-piperidyl)methanol;hydrochloride

Cat. No.: B14788549
M. Wt: 169.62 g/mol
InChI Key: WGCOQLAIQSHQDK-UHFFFAOYSA-N
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Description

(4-Fluoro-3-piperidyl)methanol;hydrochloride is a chemical compound that features a piperidine ring substituted with a fluorine atom and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-piperidyl)methanol;hydrochloride typically involves the introduction of a fluorine atom and a hydroxymethyl group onto a piperidine ring. One common method involves the reaction of 4-piperidone with a fluorinating agent, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or DMSO and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-piperidyl)methanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Scientific Research Applications

(4-Fluoro-3-piperidyl)methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of (4-Fluoro-3-piperidyl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3-piperidyl)methanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxymethyl group on the piperidine ring can enhance its reactivity and binding affinity compared to other similar compounds .

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

(4-fluoropiperidin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h5-6,8-9H,1-4H2;1H

InChI Key

WGCOQLAIQSHQDK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1F)CO.Cl

Origin of Product

United States

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